(1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind
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Overview
Description
The compound (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind is a synthetic intermediate with a complex structure that includes a benzodioxole moiety and a tetrahydropyridoindole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Construction of the Tetrahydropyridoindole Framework: This is achieved through a series of condensation reactions, often starting with an indole derivative and incorporating the benzodioxole moiety.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the indole framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, providing insights into molecular recognition processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets suggests possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, where the compound can modulate their activity through binding interactions. The pathways involved often relate to signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
- (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Uniqueness
The uniqueness of (1R,3R)-2-Aacetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind lies in its specific structural configuration and the presence of both the benzodioxole and tetrahydropyridoindole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize its potential in their respective fields.
Properties
CAS No. |
1598416-07-9 |
---|---|
Molecular Formula |
C₂₁H₁₈N₂O₅ |
Molecular Weight |
378.38 |
Synonyms |
Tadalafil Impurity E |
Origin of Product |
United States |
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